methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate
Overview
Description
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 g/mol . This compound is known for its unique bicyclic structure, which includes a pyrimidine ring fused with a cyclopentane ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by “methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate” are currently unknown
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its analogs. The presence of the ester group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.
Biological Activity
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate (CAS Number: 1509338-85-5) is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula: C₉H₉ClN₂O₂
Molecular Weight: 196.64 g/mol
IUPAC Name: Methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate
InChI Key: IQANMKDYMZCHOG-UHFFFAOYSA-N
Physical Form: Powder
Purity: ≥95%
The biological activity of this compound has been explored in various studies. It is hypothesized that the compound interacts with specific biological targets, influencing pathways related to cell proliferation and apoptosis. The structure of the compound suggests potential interactions with nucleic acids and proteins involved in cellular signaling.
Biological Activities
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Antiviral Activity
- In a study examining compounds for their ability to inhibit influenza virus replication, derivatives of cyclopenta[d]pyrimidine were evaluated for their efficacy in disrupting protein-protein interactions crucial for viral replication. While specific data on this compound was not detailed, related compounds showed promising antiviral properties with IC50 values in the micromolar range .
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Antitumor Activity
- Research indicates that derivatives of cyclopenta[d]pyrimidines exhibit significant anti-tubulin activity. A related compound demonstrated nanomolar inhibition of tumor cell proliferation and was effective against various cancer cell lines regardless of drug resistance mechanisms . These findings suggest that this compound may possess similar properties warranting further investigation.
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Cytotoxicity
- The cytotoxic effects of compounds within the cyclopenta[d]pyrimidine class have been assessed using standard assays (e.g., MTT assay). Compounds have shown varying degrees of cytotoxicity against different cell lines, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclopenta[d]pyrimidine core can significantly affect biological activity. For instance:
- Substituents at specific positions on the ring can enhance or diminish potency.
- The presence of halogens (like chlorine) has been associated with increased lipophilicity and improved membrane permeability, potentially enhancing bioavailability and efficacy against target cells.
Table 1: Biological Activity Summary of Cyclopenta[d]Pyrimidine Derivatives
Compound Name | Activity Type | IC50/EC50 (µM) | Reference |
---|---|---|---|
Compound A | Antiviral | 12 | |
Compound B | Antitumor | <1 | |
Methyl ester | Cytotoxicity | >250 |
Table 2: SAR Insights for Cyclopenta[d]Pyrimidines
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
C4 | Chlorination | Increased potency |
C6 | Alkyl substitution | Enhanced solubility |
C2 | Carboxylate addition | Improved binding affinity |
Case Studies
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Influenza Virus Inhibition
- A study focused on inhibiting the PA-PB1 interaction in influenza A virus polymerase showed that certain pyrimidine derivatives could disrupt viral replication at non-toxic concentrations. Although this compound was not directly tested, its structural analogs exhibited significant antiviral properties .
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Cancer Cell Proliferation
- Research on structurally similar compounds revealed their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. One notable compound demonstrated a GI50 in the nanomolar range against triple-negative breast cancer models . This suggests that this compound may also be effective against similar malignancies.
Properties
IUPAC Name |
methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)8-11-6-4-2-3-5(6)7(10)12-8/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANMKDYMZCHOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CCC2)C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1509338-85-5 | |
Record name | methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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